molecular formula C9H5FO2 B176340 5-Fluorobenzofuran-6-carbaldehyde CAS No. 199391-71-4

5-Fluorobenzofuran-6-carbaldehyde

Cat. No. B176340
M. Wt: 164.13 g/mol
InChI Key: KTWXKGPSXGWMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzofuran-6-carbaldehyde is a chemical compound that has garnered significant attention in scientific research for its potential applications in the field of medicine. This compound is a derivative of benzofuran and is synthesized through a series of chemical reactions. In

Mechanism Of Action

The mechanism of action of 5-Fluorobenzofuran-6-carbaldehyde is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5-Fluorobenzofuran-6-carbaldehyde has significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 5-Fluorobenzofuran-6-carbaldehyde has been shown to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Fluorobenzofuran-6-carbaldehyde in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for testing the efficacy of new cancer drugs. However, the synthesis of 5-Fluorobenzofuran-6-carbaldehyde is complex and requires specialized laboratory equipment and expertise. This can make it challenging for researchers to obtain the compound for their experiments.

Future Directions

There are numerous future directions for the research of 5-Fluorobenzofuran-6-carbaldehyde. One potential direction is the development of new cancer drugs that are based on the compound. Additionally, further research is needed to fully understand the mechanism of action of 5-Fluorobenzofuran-6-carbaldehyde and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 5-Fluorobenzofuran-6-carbaldehyde is a chemical compound that has significant potential in the field of medicine. Its potent anti-cancer properties make it an ideal compound for testing the efficacy of new cancer drugs. However, the synthesis of 5-Fluorobenzofuran-6-carbaldehyde is complex and requires specialized laboratory equipment and expertise. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 5-Fluorobenzofuran-6-carbaldehyde involves a series of chemical reactions that require specialized laboratory equipment and expertise. The process begins with the reaction of 5-Fluorobenzofuran with potassium tert-butoxide to form the corresponding potassium salt. The potassium salt is then reacted with chloroformyl isocyanate to form the corresponding carbamate. The carbamate is then hydrolyzed to form 5-Fluorobenzofuran-6-carbaldehyde.

Scientific Research Applications

5-Fluorobenzofuran-6-carbaldehyde has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 5-Fluorobenzofuran-6-carbaldehyde has potent anti-cancer properties and can inhibit the growth of cancer cells.

properties

CAS RN

199391-71-4

Product Name

5-Fluorobenzofuran-6-carbaldehyde

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

5-fluoro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C9H5FO2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H

InChI Key

KTWXKGPSXGWMQV-UHFFFAOYSA-N

SMILES

C1=COC2=CC(=C(C=C21)F)C=O

Canonical SMILES

C1=COC2=CC(=C(C=C21)F)C=O

synonyms

6-Benzofurancarboxaldehyde, 5-fluoro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.